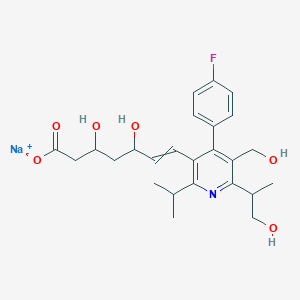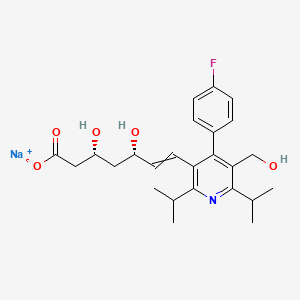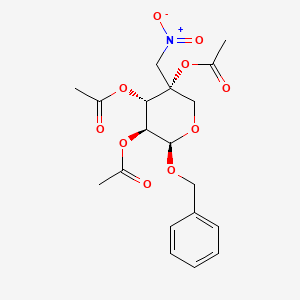
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-(2-Anilinovinyl)-3-(4-sulfobutyl)benzoxazolium betaine, also known as ABP, is a fluorescent dye that is commonly used in scientific research applications. This compound has gained significant attention due to its unique properties, making it a valuable tool for various fields of study including biochemistry, biophysics, and cell biology.
Mécanisme D'action
The mechanism of action of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves its interaction with biological molecules such as proteins, lipids, and nucleic acids. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE binds to these molecules and undergoes a conformational change, resulting in a change in its fluorescence properties. This change in fluorescence can be used to monitor the binding and interaction of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE with the biological molecules of interest.
Biochemical and Physiological Effects
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been shown to have minimal biochemical and physiological effects on cells and tissues. It does not interfere with cellular processes or alter cell viability. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been used in various in vitro and in vivo studies without any adverse effects.
Avantages Et Limitations Des Expériences En Laboratoire
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has several advantages for lab experiments. It is a versatile tool that can be used to study a wide range of biological molecules and processes. It is easy to use and can be incorporated into various experimental protocols. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is also compatible with various imaging techniques such as fluorescence microscopy and flow cytometry.
However, there are also limitations to using 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in lab experiments. It requires specialized equipment and expertise to use effectively. The synthesis of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can be time-consuming and expensive. The fluorescence properties of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can also be affected by various factors such as pH, temperature, and the presence of other molecules.
Orientations Futures
There are several future directions for the use of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in scientific research. One area of interest is the development of new 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE derivatives with improved fluorescence properties and stability. Another area of interest is the application of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in the study of protein-ligand interactions and drug discovery. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE can also be used to study the dynamics of biological processes such as protein folding and cellular signaling.
Conclusion
In conclusion, 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is a valuable tool for scientific research applications. It has unique properties that make it an ideal tool for imaging and tracking biological molecules and cells. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has minimal biochemical and physiological effects and is compatible with various imaging techniques. While there are limitations to using 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE in lab experiments, there are also several future directions for its use in scientific research.
Méthodes De Synthèse
The synthesis method of 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE involves the reaction of 2-anilinovinyl and 3-(4-sulfobutyl)benzoxazolium. The reaction is carried out in the presence of a catalyst under controlled conditions. The final product is a yellow-green powder that is water-soluble and stable under physiological conditions.
Applications De Recherche Scientifique
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE is widely used in scientific research applications due to its unique properties. It is a fluorescent dye that emits light in the visible spectrum when excited by light of a specific wavelength. This property makes it an ideal tool for imaging and tracking biological molecules and cells. 2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE has been used to study protein-protein interactions, protein-lipid interactions, and protein conformational changes in vitro and in vivo.
Propriétés
Numéro CAS |
101852-89-5 |
|---|---|
Nom du produit |
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE |
Formule moléculaire |
C19H20N2O4S |
Poids moléculaire |
372.44 |
Synonymes |
2-(2-ANILINOVINYL)-3-(4-SULFOBUTYL)BENZOXAZOLIUM BETAINE |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.




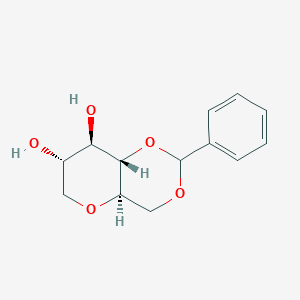
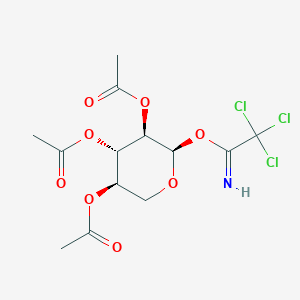


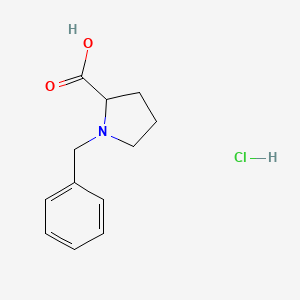

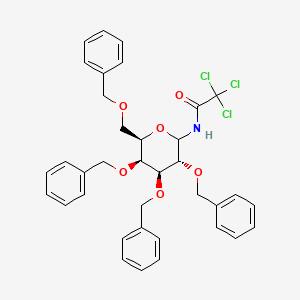
![[(3S,4S,6R)-3-hydroxy-4,5,6-tris(phenylmethoxy)oxan-2-yl]methyl benzoate](/img/structure/B1140113.png)

